Home > Products > Screening Compounds P1566 > [4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid
[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid -

[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid

Catalog Number: EVT-13534649
CAS Number:
Molecular Formula: C16H15F6N5O4S
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid is a complex organic molecule notable for its potential applications in medicinal chemistry. It is primarily classified as a pharmaceutical intermediate with significant structural features that contribute to its biological activity.

Source and Classification

This compound is categorized under triazolo-pyrazine derivatives, which are known for their diverse biological activities, including antibacterial and antidiabetic properties. The molecular formula is C16H12F6N4O2C_{16}H_{12}F_6N_4O_2 with a molecular weight of 406.28406.28 g/mol. It is often utilized in the synthesis of various pharmaceutical agents and has been studied for its role as a dipeptidyl peptidase IV inhibitor, which is relevant in the treatment of type 2 diabetes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid typically involves multi-step organic reactions. A common method includes:

  1. Formation of Triazolo-Pyrazine Core: The initial step involves the synthesis of the triazolo-pyrazine framework through cyclization reactions involving appropriate precursors such as hydrazines and pyrazine derivatives.
  2. Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using electrophilic fluorination methods or through the use of trifluoroacetic anhydride.
  3. Sulfamic Acid Derivation: The sulfamic acid moiety is often introduced via nucleophilic substitution reactions on suitable halogenated intermediates.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid can be represented using various chemical notation systems:

  • SMILES Notation: Fc1cc(F)c(CC(=O)CC(=O)N2CCn3c(C2)nnc3C(F)(F)F)cc1F
  • InChI: InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2

The structure includes multiple functional groups that enhance its biological activity and solubility properties .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of halogens or other leaving groups allows for nucleophilic substitution reactions.
  2. Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex derivatives.
  3. Hydrolysis: The sulfamic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or amines.

These reactions are crucial for modifying the compound to enhance its efficacy or tailor it for specific applications in drug development .

Mechanism of Action

Process and Data

The primary mechanism of action for 4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-ylic sulfamic acid involves inhibition of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a significant role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion:

  1. Inhibition of DPP-IV: By blocking this enzyme's activity, the compound increases levels of active incretin hormones.
  2. Enhanced Insulin Secretion: This leads to improved insulin response post-meal and better glycemic control in diabetic patients.

The potency of this compound as a DPP-IV inhibitor has been demonstrated with an IC50 value around 1818 nM .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

PropertyValue
Molecular Weight406.28406.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Purity>95% (HPLC)

These properties are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations .

Applications

Scientific Uses

The compound has several potential applications:

  1. Pharmaceutical Development: As a DPP-IV inhibitor, it is being explored for the treatment of type 2 diabetes.
  2. Research Tool: It serves as a reference compound in studies related to metabolic disorders.
  3. Synthetic Intermediate: Useful in synthesizing other bioactive molecules due to its reactive functional groups.

Properties

Product Name

[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid

IUPAC Name

[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid

Molecular Formula

C16H15F6N5O4S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)

InChI Key

AOWQKFDVSZMKPA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.